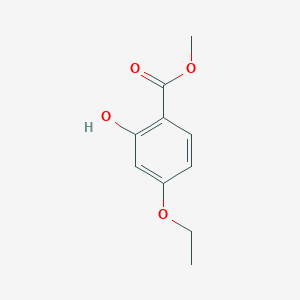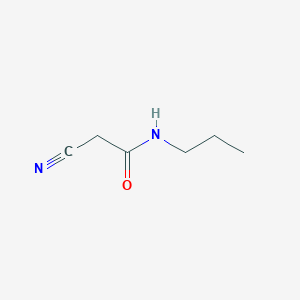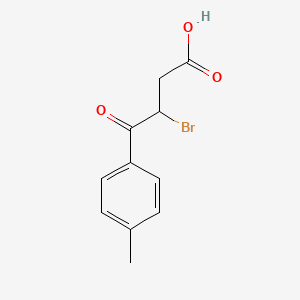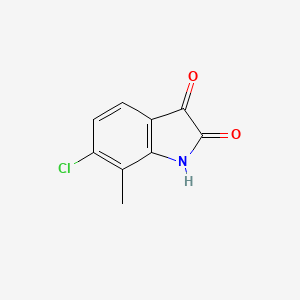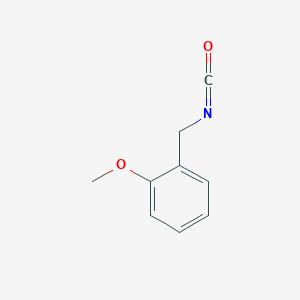
2-Methoxybenzyl isocyanate
Übersicht
Beschreibung
2-Methoxybenzyl isocyanate is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is a useful reagent for the preparation of amidopropanoic acids .
Synthesis Analysis
2-Methoxybenzyl isocyanate can be synthesized from 2-Methoxybenzylamine and Triphosgene . The synthesis process involves the formation of an intermediate chloroformate intermediate, which then reacts with an amine to yield the desired isocyanate product.Molecular Structure Analysis
The linear formula of 2-Methoxybenzyl isocyanate is CH3OC6H4CH2NCO . The InChI string is 1S/C9H9NO2/c1-12-9-5-3-2-4-8(9)6-10-7-11/h2-5H,6H2,1H3 and the SMILES string is COc1ccccc1CN=C=O .Chemical Reactions Analysis
2-Methoxybenzyl isocyanate is known for its reactivity towards nucleophiles due to the presence of a reactive isocyanate functional group. This reactivity can lead to the formation of stable carbamate derivatives with various amines .Physical And Chemical Properties Analysis
2-Methoxybenzyl isocyanate is a solid with a refractive index of n20/D 1.5285 (lit.) . It has a boiling point of 231-232 °C (lit.) and a density of 1.060 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Application 1: Amine Protection/Deprotection Sequence
- Summary of the Application: 2-Methoxyphenyl isocyanate is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence . Organic amines are generally protected through carbamate bond-mediated cappings .
- Methods of Application: The chemically stable urea linkage is employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
- Results or Outcomes: The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Application 2: Raw Material and Intermediate in Various Fields
- Summary of the Application: 2-Methoxyphenyl isocyanate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific field (organic synthesis, pharmaceuticals, agrochemicals, or dyestuff) and are not provided in the source .
- Results or Outcomes: The specific results or outcomes also depend on the specific field and are not provided in the source .
Safety And Hazards
2-Methoxybenzyl isocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid ingestion and inhalation, and to wear personal protective equipment .
Zukünftige Richtungen
While the future directions for 2-Methoxybenzyl isocyanate are not explicitly mentioned in the search results, its chemically stable urea linkage makes it suitable for protection/deprotection of amino groups . This stability under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Therefore, the chemoselective nature of 2-Methoxybenzyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Eigenschaften
IUPAC Name |
1-(isocyanatomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-8(9)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFYMTVYBPJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404305 | |
| Record name | 2-Methoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzyl isocyanate | |
CAS RN |
93489-08-8 | |
| Record name | 2-Methoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








